![molecular formula C4H2ClIN2 B1631505 4-Chloro-5-iodopyrimidine CAS No. 63558-65-6](/img/structure/B1631505.png)
4-Chloro-5-iodopyrimidine
Overview
Description
4-Chloro-5-iodopyrimidine is a heterocyclic compound with the molecular formula C4H2ClIN2 . It has a molecular weight of 240.43 g/mol . It is widely used in scientific experiments due to its unique physical and chemical properties.
Synthesis Analysis
4-Substituted-5-iodo-2-benzylthiopyrimidines, which include 4-Chloro-5-iodopyrimidine, can be prepared efficiently in three steps . The process involves iodination of 2-Benzylthiopyrimidine in the presence of a base to give 5-iodo-2-benzylthiopyrimidine. This is then chlorinated with excess POCl3 to furnish 4-chloro-5-iodo-2-benzylthiopyrimidine .Molecular Structure Analysis
The IUPAC name for 4-Chloro-5-iodopyrimidine is the same as its common name . Its InChI code is1S/C4H2ClIN2/c5-4-3(6)1-7-2-8-4/h1-2H
and the InChI key is BIWOQXBVRYUITN-UHFFFAOYSA-N
. The Canonical SMILES structure is C1=C(C(=NC=N1)Cl)I
. Physical And Chemical Properties Analysis
4-Chloro-5-iodopyrimidine has a molecular weight of 240.43 g/mol . It has a computed XLogP3-AA value of 1.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . Its topological polar surface area is 25.8 Ų .Scientific Research Applications
Heterocyclic Building Blocks
4-Chloro-5-iodopyrimidine is used as a building block in heterocyclic chemistry . Heterocyclic compounds are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Inhibitor Development
In a study, 4-iodopyrimidine inhibitors were developed to explore target engagement in a cellular environment . These inhibitors were capable of highly selective labeling of certain proteins in cell lysates .
Pharmacokinetics
The compound has high GI absorption and is BBB permeant . It’s not a P-gp substrate but is a CYP1A2 inhibitor . These properties make it potentially useful in drug development.
Synthetic Accessibility
4-Chloro-5-iodopyrimidine has a synthetic accessibility score of 1.79 , indicating it’s relatively easy to synthesize. This makes it a valuable compound in research and development.
Bioavailability
The compound has a bioavailability score of 0.55 , suggesting it has moderate bioavailability. This is an important factor in drug design and development.
Safety
The compound has certain hazard statements associated with it, including H302, H315, H319, and H335 . This information is crucial for handling and storage in a research setting.
Safety and Hazards
4-Chloro-5-iodopyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-5-iodopyrimidine are Macrophage migration inhibitory factor (MIF) and its homolog MIF2 . These proteins play key roles in cell growth and immune responses . Dysregulation of MIF and MIF2 expression is associated with cancers and neurodegenerative diseases .
Mode of Action
4-Chloro-5-iodopyrimidine interacts with MIF and MIF2, enabling the visualization of the translocation of MIF2 from the cytoplasm to the nucleus upon methylnitronitrosoguanidine stimulation of HeLa cells .
Result of Action
The action of 4-Chloro-5-iodopyrimidine results in the nuclear translocation of MIF2 and the identification of nuclease activity for MIF2 on human genomic DNA . This suggests that the compound may have a role in modulating gene expression and potentially influencing cell growth and immune responses.
properties
IUPAC Name |
4-chloro-5-iodopyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClIN2/c5-4-3(6)1-7-2-8-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWOQXBVRYUITN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459485 | |
Record name | 4-Chloro-5-iodopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70459485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
63558-65-6 | |
Record name | 4-Chloro-5-iodopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70459485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-5-iodopyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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